molecular formula C33H33N5O2S B587160 Rhodamine-6G N-Phenyl-thiosemicarbazide CAS No. 885481-03-8

Rhodamine-6G N-Phenyl-thiosemicarbazide

Cat. No. B587160
CAS RN: 885481-03-8
M. Wt: 563.72
InChI Key: LHZILEOAOQHFBN-UHFFFAOYSA-N
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Description

Rhodamine-6G N-Phenyl-thiosemicarbazide is a biochemical used for proteomics research . It is a useful organic compound in the field of life sciences . It has been used as a pH-sensitive probe based on the highly photostable and water-soluble fluorescent molecule, Rhodamine 6G .


Synthesis Analysis

The synthesis of Rhodamine-based pH-sensitive compounds involves solubilizing the rhodamine base (Rhodamine 6G) in pure ethanol (EtOH). The ligand (5× molar equivalents) and triethylamine (TEA, 1× molar equivalent) are added to the solution, dropwise, with mechanical stirring .


Molecular Structure Analysis

Rhodamine 6G films have an amorphous structure. The surface morphology by atomic force microscopy showed that Rh6G films have nanostructure with a grain size of 159 nm for the thickness of 125 nm, which slightly increased to 166 nm for the thickness of 304 nm .


Chemical Reactions Analysis

Rhodamine 6G enables pH-dependent spirolactam-quinone isomerization . This property makes it a versatile tool in both in vitro and in vivo applications for intracellular and extracellular pH sensing .


Physical And Chemical Properties Analysis

Rhodamine-6G N-Phenyl-thiosemicarbazide has a molecular formula of C33H33N5O2S and a molecular weight of 563.71 . It is highly photostable and water-soluble .

Scientific Research Applications

Dye-Sensitized Solar Cells

Rhodamine 6G dyes, including Rhodamine-6G N-Phenyl-thiosemicarbazide, are frequently utilized in the fabrication of dye-sensitized solar cells (DSSCs). These dyes are responsible for harnessing solar energy and converting it into electrical power . The photophysical properties of these dyes and their metal complexes have been extensively studied, and they have been found to significantly improve the solar to electric power efficiency of the devices .

Laser Dyes

Rhodamine 6G dyes are also commonly used as laser dyes due to their high fluorescence quantum yield and superior brightness . They are particularly useful in dye lasers, which are tunable lasers that can generate a wide range of wavelengths .

Chemical Sensors

These dyes have been used as chemical sensors due to their high solubility and fluorescence properties . Their properties can be altered through substitution, making them versatile for use in various chemical sensing applications .

Tracer Dyes

Rhodamine 6G dyes are often used as tracer dyes in the determination of the direction and rate of flow of water . Their high solubility and distinctive fluorescence make them ideal for this application .

pH-Sensitive Fluorescent Probes

Rhodamine 6G-based compounds have been used to develop pH-sensitive fluorescent probes. These probes have versatile in vivo and in vitro applications, and can be used for real-time fluorescence imaging of acidic microenvironments, which is useful for understanding normal cellular biology, defining mechanisms of disease, and monitoring for therapeutic response .

Bioimaging and Microarray Analysis

Due to their outstanding photostability and high fluorescence quantum yield, Rhodamine dyes are used in bioimaging and microarray analysis . Their excellent properties have made them versatile for use in immunodiagnostics and whole-body imaging .

Future Directions

The future directions of Rhodamine-6G N-Phenyl-thiosemicarbazide could involve its use in various applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA . It could also be used in the development of pH-sensitive probes for understanding normal cellular biology, defining mechanisms of disease, and monitoring for therapeutic response .

properties

IUPAC Name

1-[3',6'-bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N5O2S/c1-5-34-27-18-29-25(16-20(27)3)33(26-17-21(4)28(35-6-2)19-30(26)40-29)24-15-11-10-14-23(24)31(39)38(33)37-32(41)36-22-12-8-7-9-13-22/h7-19,34-35H,5-6H2,1-4H3,(H2,36,37,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZILEOAOQHFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3NC(=S)NC5=CC=CC=C5)C6=C(O2)C=C(C(=C6)C)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858375
Record name N-[3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthen]-2(3H)-yl]-N'-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodamine-6G N-Phenyl-thiosemicarbazide

CAS RN

885481-03-8
Record name N-[3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthen]-2(3H)-yl]-N'-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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